molecular formula C8H9ClFN B1473692 2-(2-Chlorophenyl)-2-fluoroethan-1-amine CAS No. 338740-36-6

2-(2-Chlorophenyl)-2-fluoroethan-1-amine

Cat. No.: B1473692
CAS No.: 338740-36-6
M. Wt: 173.61 g/mol
InChI Key: JSZCKOYLINKHCP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-fluoroethan-1-amine (CAS: 756846-59-0) is a halogenated primary amine with the molecular formula C₈H₉ClFN (free base) and a molecular weight of 210.08 g/mol in its hydrochloride salt form . The compound features a chloro substituent at the ortho position of the phenyl ring and a fluorine atom at the β-position of the ethanamine chain. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry for the synthesis of bioactive molecules, such as kinase inhibitors or neurotransmitter analogs.

The hydrochloride salt form (C₈H₉ClFN•HCl) is commonly used to enhance stability and solubility in synthetic workflows .

Properties

CAS No.

338740-36-6

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H9ClFN/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8H,5,11H2

InChI Key

JSZCKOYLINKHCP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(CN)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(CN)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(2-Chlorophenyl)-2-fluoroethan-1-amine and its analogs:

Compound Name Substituents (Phenyl Ring) Amine Chain Modifications Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Cl 2-F, primary amine C₈H₉ClFN 173.62 (free base) Ortho-Cl, β-fluoro, high polarity
2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine 4-Cl 2,2-diF, primary amine C₈H₈ClF₂N 191.61 Para-Cl, geminal diF, increased lipophilicity
(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine 4-Cl, 3-F 2,2,2-triF, chiral center C₈H₆ClF₄N 218.58 Trifluoromethyl group, enantioselective synthesis
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride 2-F Cyclopropane fused to amine C₉H₁₁ClFN 191.65 Conformational rigidity, enhanced metabolic stability
2-(2-Fluorophenyl)propan-2-amine 2-F Tertiary amine (geminal methyl) C₉H₁₂FN 153.20 Reduced basicity, improved blood-brain barrier penetration
Key Observations:

Fluorine at the β-position (as in the target compound) may enhance hydrogen-bonding interactions with biological targets compared to geminal difluoro or trifluoro groups, which increase electronegativity and lipophilicity .

Tertiary amines (e.g., 2-(2-Fluorophenyl)propan-2-amine) exhibit lower basicity than primary amines, which can influence pharmacokinetic properties like CNS penetration .

Target Compound:
  • Synthesis of the hydrochloride salt involves standard amine protection/deprotection strategies, as evidenced by similar compounds (e.g., acid-catalyzed deprotection in ).
Analogs:

2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine :

  • Likely synthesized via nucleophilic substitution of 2-chloro-1,1-difluoroethylene derivatives (analogous to methods in ).
  • Applications: Intermediate for agrochemicals or antimicrobial agents due to enhanced stability from geminal difluorination .

(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine :

  • Synthesized via enantioselective catalytic reduction or chiral resolution .
  • Applications: Probable use in enantioselective drug design (e.g., protease inhibitors).

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride :

  • Cyclopropanation via Simmons-Smith reaction or transition-metal catalysis .
  • Applications: Rigid structure suits dopamine or serotonin receptor modulation.

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